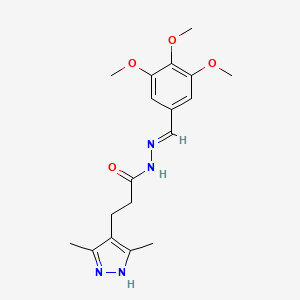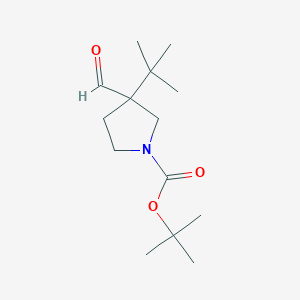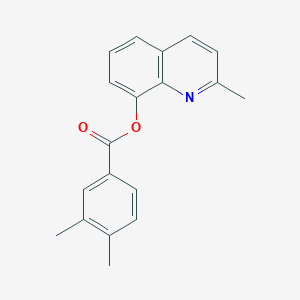![molecular formula C11H13ClF3N B2437374 1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride CAS No. 29812-98-4](/img/structure/B2437374.png)
1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A key synthesis step for trifluoromethyl)cyclopropanamine involves the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride, enabling the preparation of large quantities of the target product (Bezdudny et al., 2011).
Enantioselective Preparation
- Enantioselective generation of trifluoromethyl-substituted cyclopropanes has been achieved using specific catalysts, opening new possibilities for drug discovery. This method is compatible with conditions necessary to generate reactive intermediates in situ (Morandi et al., 2011).
Cyclopropanamine Compounds in Drug Development
- Cyclopropanamine compounds, including those with trifluoromethyl groups, are being examined as potential therapeutic agents for various neurological conditions such as schizophrenia, Alzheimer's disease, and drug addiction. These compounds act as inhibitors of lysine-specific demethylase 1 (LSD1), influencing gene expression through changes in histone methylation (Blass, 2016).
Biocatalytic Route to Fluorinated Building Blocks
- Myoglobin-catalyzed olefin cyclopropanation reactions have been used to synthesize trifluoromethyl-substituted cyclopropanes. This method enables high yields and excellent diastereo- and enantioselectivity, making it valuable for medicinal chemistry and drug discovery (Tinoco et al., 2017).
Pharmacological Applications
- Studies have explored the dopaminergic activity of compounds related to 1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride, indicating potential applications in central and peripheral dopamine receptor agonism. These studies contribute to the understanding of the pharmacological properties of such compounds (Pfeiffer et al., 1982).
Propriétés
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)7-10(15)4-5-10;/h1-3,6H,4-5,7,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNAJOZRYWRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
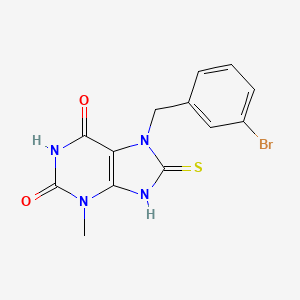
![2-methoxy-4-methyl-5-(propan-2-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2437296.png)
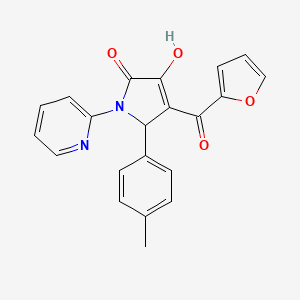
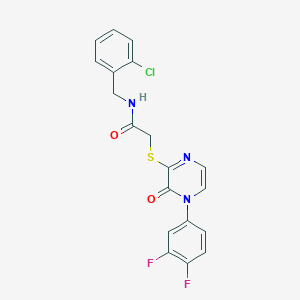
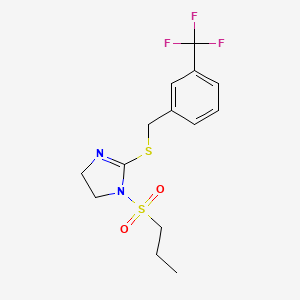
![4-(3-chlorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2437302.png)
![2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine](/img/structure/B2437304.png)
![Methyl 2-{[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2437305.png)
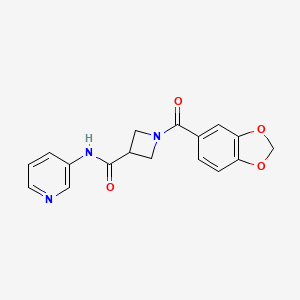
![6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione](/img/structure/B2437308.png)
![2,6-dimethoxy-3-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2437310.png)
